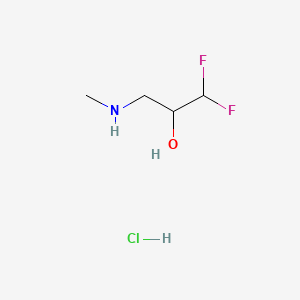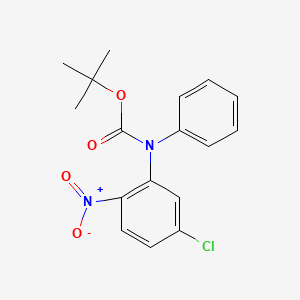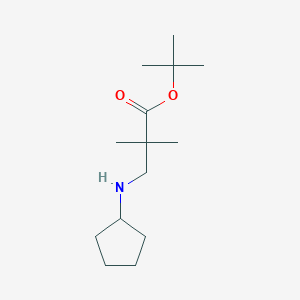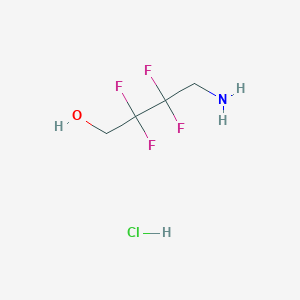
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is a synthetic compound with the molecular formula C4H8ClF4NO and a molecular weight of 197.56 g/mol . This compound is characterized by the presence of four fluorine atoms, an amino group, and a hydroxyl group, making it a unique and versatile molecule in various research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride can be achieved through a series of chemical reactions involving 2,2,3,3-tetrafluorobutan-1-ol as the starting material. The synthetic pathway involves the following steps:
Dissolve 2,2,3,3-tetrafluorobutan-1-ol in hydrochloric acid: and add sodium nitrite to the solution.
Adjust the pH: to 8-9 by adding sodium hydroxide.
Add ammonium chloride: and heat the mixture to 60-70°C for 1 hour.
Cool the mixture: to room temperature and filter the precipitate.
Dissolve the precipitate: in water and add sodium bisulfite.
Adjust the pH: to 8-9 by adding sodium carbonate.
Add ethanol: and heat the mixture to reflux for 1 hour.
Cool the mixture: to room temperature, filter the precipitate, wash with water, and dry to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization from water or ethanol.
化学反应分析
Types of Reactions
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,2,3,3-Tetrafluorobutan-1-ol: The precursor in the synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride.
4-Amino-2,2,3,3-tetrafluorobutan-1-ol: The free base form without the hydrochloride salt.
Uniqueness
This compound is unique due to its combination of fluorine atoms, amino group, and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C4H8ClF4NO |
|---|---|
分子量 |
197.56 g/mol |
IUPAC 名称 |
4-amino-2,2,3,3-tetrafluorobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H7F4NO.ClH/c5-3(6,1-9)4(7,8)2-10;/h10H,1-2,9H2;1H |
InChI 键 |
IIPWFNKFOVPOIK-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(CO)(F)F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


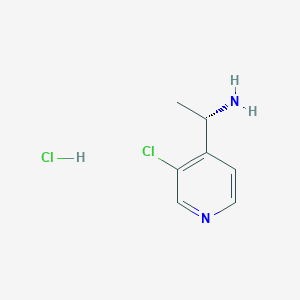
![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)
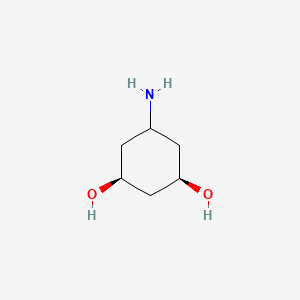
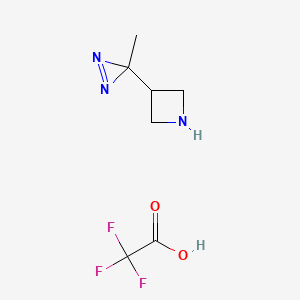
![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)
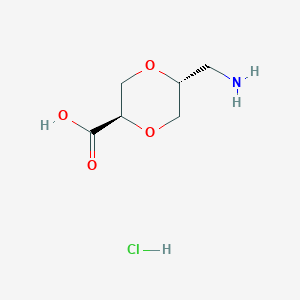
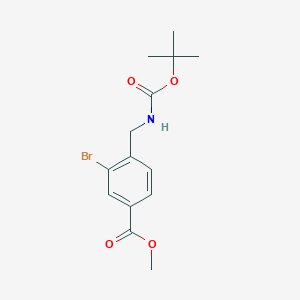
![1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)
